molecular formula C8H15Cl B13211603 1-(Chloromethyl)-1-ethylcyclopentane

1-(Chloromethyl)-1-ethylcyclopentane

Cat. No.: B13211603
M. Wt: 146.66 g/mol
InChI Key: DDUBLCPFSLYTPK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-ethylcyclopentane is a substituted cyclopentane derivative featuring an ethyl group and a chloromethyl (CH₂Cl) group attached to the same carbon atom. Its molecular formula is C₈H₁₅Cl, with a molecular weight of 146.66 g/mol (calculated based on atomic masses: C = 12.01, H = 1.008, Cl = 35.45).

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

1-(chloromethyl)-1-ethylcyclopentane

InChI

InChI=1S/C8H15Cl/c1-2-8(7-9)5-3-4-6-8/h2-7H2,1H3

InChI Key

DDUBLCPFSLYTPK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-ethylcyclopentane typically involves the chloromethylation of 1-ethylcyclopentane. This can be achieved through the reaction of 1-ethylcyclopentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethylated product.

Industrial Production Methods: In an industrial setting, the production of 1-(Chloromethyl)-1-ethylcyclopentane may involve continuous flow reactors to optimize yield and efficiency. The use of phase transfer catalysts and advanced separation techniques can further enhance the purity and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-ethylcyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Chloromethyl)-1-ethylcyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-ethylcyclopentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for substitution reactions, while the ethyl group provides steric hindrance that can influence the compound’s reactivity and selectivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(chloromethyl)-1-ethylcyclopentane with structurally related cyclopentane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Applications/Notes
1-(Chloromethyl)-1-ethylcyclopentane C₈H₁₅Cl 146.66 Ethyl, CH₂Cl Likely liquid Hypothesized use in alkylation reactions; limited direct data .
1-Chloro-1-methylcyclopentane C₆H₁₁Cl 118.60 Methyl, Cl Pale yellow liquid Research applications in organic synthesis; purity ~95% .
1-Ethyl-1-methylcyclopentane C₈H₁₆ 112.22 Ethyl, methyl Not reported Used in studies of steric effects; no halogen limits reactivity .
1-(Chloromethyl)cyclopentane-1-carbaldehyde C₇H₁₁ClO 146.62 CH₂Cl, aldehyde Not reported Potential intermediate for pharmaceuticals; aldehyde group adds polarity .
1-Chloro-1-ethylcyclopentane C₇H₁₃Cl 132.63 Ethyl, Cl Not reported Formed via HCl addition to alkenes; simpler structure than chloromethyl analog .

Key Comparisons :

This contrasts with 1-chloro-1-methylcyclopentane, where steric hindrance from the methyl group may slow reactions .

Physical Properties: Chlorinated derivatives (e.g., 1-chloro-1-methylcyclopentane) generally exhibit higher boiling points and density compared to non-halogenated analogs like 1-ethyl-1-methylcyclopentane. For example, 1-chloro-1-methylcyclopentane has a density of ~1.005 g/cm³, while non-chlorinated cyclopentanes are less dense .

Applications: 1-Chloro-1-methylcyclopentane is used in research for its role in synthesizing complex organic molecules, such as cryptophane analogs for host-guest chemistry .

Biological Activity

1-(Chloromethyl)-1-ethylcyclopentane is an organic compound characterized by its unique structure, which includes a chloromethyl group attached to a cyclopentane ring. This compound has garnered attention due to its potential biological activity and applications in organic synthesis and medicinal chemistry. The biological activity of this compound is primarily attributed to its ability to form reactive intermediates, particularly through the participation of the chloromethyl group in nucleophilic substitution reactions.

Chemical Structure and Properties

  • Molecular Formula : C8H15Cl
  • Molecular Weight : Approximately 150.66 g/mol
  • CAS Number : 1497098-68-6

The structure of 1-(Chloromethyl)-1-ethylcyclopentane includes:

  • A cyclopentane ring.
  • A chloromethyl group (CH2Cl-CH_2Cl) at the first carbon.
  • An ethyl group (C2H5-C_2H_5) also attached to the first carbon.

Mechanism of Biological Activity

The biological activity of 1-(Chloromethyl)-1-ethylcyclopentane is largely due to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The chloromethyl group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of diverse derivatives. This property is crucial for synthesizing biologically active compounds.
  • Formation of Reactive Intermediates : The compound can participate in enzyme-catalyzed reactions, particularly those involving nucleophilic attacks that lead to Schiff base formation. This reactivity enhances its potential applications in medicinal chemistry.
  • Electrophilic Reactions : The presence of the electron-withdrawing chlorine atom increases the electrophilicity of the carbon atom it is attached to, facilitating further chemical transformations.

Comparison with Related Compounds

To understand the unique properties of 1-(Chloromethyl)-1-ethylcyclopentane, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-(Bromomethyl)-1-ethylcyclopentaneC8H15BrContains bromine instead of chlorine, affecting reactivity.
1-(Chloromethyl)-3-methylcyclopentaneC9H17ClMethyl substitution alters steric hindrance and reactivity.
1-ChlorocyclopentaneC5H9ClLacks ethyl group, making it less sterically hindered and reactive.

Applications in Research and Industry

The versatility of 1-(Chloromethyl)-1-ethylcyclopentane makes it a valuable intermediate in various fields:

  • Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
  • Medicinal Chemistry : The compound can be utilized to develop pharmaceuticals and probe biological systems for understanding molecular interactions.
  • Material Science : It has potential applications in creating polymers and advanced materials due to its reactive nature.

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